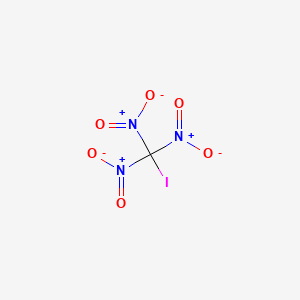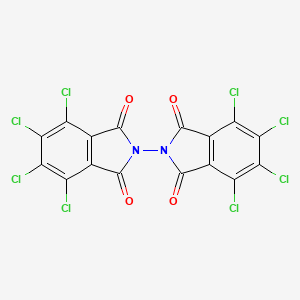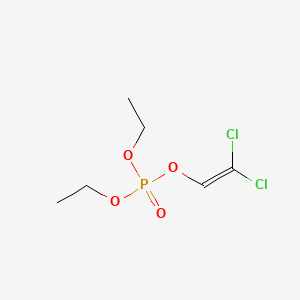
2,2-Dichlorovinyl diethyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dichlorovinyl diethyl phosphate is an organophosphate compound widely used as an insecticide. It is known for its effectiveness in controlling household pests, protecting stored products from insect infestations, and its application in public health. The compound has been commercially available since 1961 and has become a subject of environmental and health concerns due to its toxicity and prevalence in urban waterways .
Métodos De Preparación
2,2-Dichlorovinyl diethyl phosphate can be synthesized through various methods. One common method involves the reaction of triethyl phosphite with trichloroacetaldehyde under controlled conditions. The reaction typically requires a solvent such as benzene or toluene and is carried out at elevated temperatures. The product is then purified through distillation or recrystallization .
Análisis De Reacciones Químicas
2,2-Dichlorovinyl diethyl phosphate undergoes several types of chemical reactions, including:
Hydrolysis: This reaction involves the breaking of the P-O bond in the presence of water, leading to the formation of diethyl phosphate and dichloroacetaldehyde.
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Aplicaciones Científicas De Investigación
2,2-Dichlorovinyl diethyl phosphate has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the mechanisms of organophosphate degradation and the development of new insecticides.
Biology: The compound is used to investigate the effects of organophosphates on biological systems, including their impact on enzyme activity and cellular processes.
Medicine: Research on this compound has contributed to the understanding of organophosphate poisoning and the development of antidotes.
Mecanismo De Acción
2,2-Dichlorovinyl diethyl phosphate exerts its effects by inhibiting acetylcholinesterase, an enzyme associated with the nervous systems of insects. This inhibition leads to the accumulation of acetylcholine, causing continuous nerve impulse transmission, paralysis, and eventually the death of the insect. The compound’s mechanism of action is similar to other organophosphate insecticides .
Comparación Con Compuestos Similares
2,2-Dichlorovinyl diethyl phosphate is similar to other organophosphate compounds such as:
2,2-Dichlorovinyl dimethyl phosphate:
Parathion: Another organophosphate insecticide, parathion is known for its high toxicity and has been banned in many countries due to its hazardous effects.
This compound stands out due to its specific chemical structure and the unique pathways it undergoes during degradation and metabolism.
Propiedades
Número CAS |
72-00-4 |
|---|---|
Fórmula molecular |
C6H11Cl2O4P |
Peso molecular |
249.03 g/mol |
Nombre IUPAC |
2,2-dichloroethenyl diethyl phosphate |
InChI |
InChI=1S/C6H11Cl2O4P/c1-3-10-13(9,11-4-2)12-5-6(7)8/h5H,3-4H2,1-2H3 |
Clave InChI |
BVZSTBILYMMKCG-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(OCC)OC=C(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


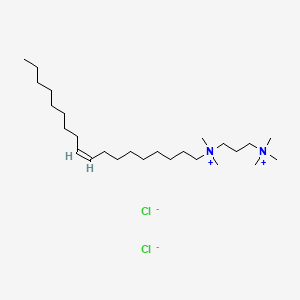

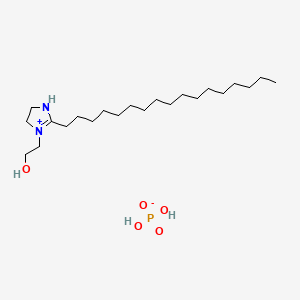
![Benzenesulfonic acid, 4-[(4-amino-5-methoxy-2-methylphenyl)azo]-, monohydrochloride](/img/structure/B13762956.png)
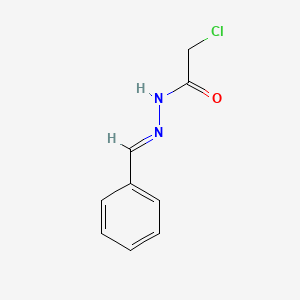
![2-[(4-Bromophenyl)iminomethyl]-5-methoxyphenol](/img/structure/B13762964.png)

![Dibenzo[a,o]perylene-7,16-dione](/img/structure/B13762974.png)

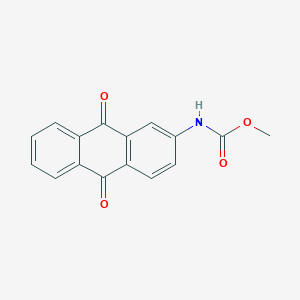
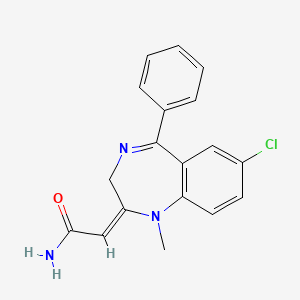
![2-[2-[4-[(2-Cyanoethyl)ethylamino]phenyl]vinyl]-1,3,3-trimethyl-3H-indolium chloride](/img/structure/B13763000.png)
